

# **Application Notes and Protocols: Synergistic Anti-Cancer Effects of Celastrol and Cisplatin**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Celastrol**, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium wilfordii), has demonstrated significant anti-cancer properties across various cancer cell lines. Cisplatin is a cornerstone of chemotherapy for numerous malignancies, but its efficacy is often limited by intrinsic or acquired resistance and significant side effects. Preclinical evidence strongly suggests that the combination of **Celastrol** and cisplatin results in synergistic cytotoxicity against cancer cells, offering a promising strategy to enhance therapeutic efficacy and potentially reduce cisplatin-associated toxicity.

These application notes provide a comprehensive overview of the synergistic effects of **Celastrol** and cisplatin, detailing the underlying molecular mechanisms, experimental protocols for evaluating this synergy, and quantitative data from key studies.

## **Synergistic Effects and Mechanisms of Action**

The combination of **Celastrol** and cisplatin has been shown to be more effective than either agent alone in inhibiting cancer cell growth and inducing apoptosis.[1][2] The synergistic interaction is multifaceted, involving the modulation of several key signaling pathways.

### **Key Synergistic Outcomes:**



- Enhanced Apoptosis: The combination significantly increases the rate of programmed cell death in cancer cells.[1]
- Inhibition of Cell Proliferation: The dual treatment leads to a greater reduction in cancer cell viability and growth.[1][3]
- Overcoming Cisplatin Resistance: **Celastrol** can sensitize cisplatin-resistant cancer cells to the cytotoxic effects of cisplatin.[4][5]

## **Underlying Molecular Mechanisms:**

The synergistic anti-cancer effect of the **Celastrol** and cisplatin combination is attributed to their complementary actions on multiple cellular pathways:

- Induction of Mitochondrial and Endoplasmic Reticulum Stress-Mediated Apoptosis: The
  combination treatment enhances apoptosis through both the intrinsic (mitochondrial) and the
  endoplasmic reticulum (ER) stress pathways. This is characterized by an altered Bax/Bcl-2
  ratio, release of cytochrome c, and activation of caspase cascades.[1][6]
- Inhibition of the NF-κB Pathway: **Celastrol** is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance.[7][8] By suppressing NF-κB, **Celastrol** can prevent the expression of anti-apoptotic genes, thereby sensitizing cancer cells to cisplatin-induced DNA damage.
- Generation of Reactive Oxygen Species (ROS): Celastrol can induce the production of ROS within cancer cells.[9][10][11] While high levels of ROS can be toxic, the increased oxidative stress can also enhance the DNA-damaging effects of cisplatin, leading to increased cell death.
- Modulation of MAPK Signaling Pathways: The combination has been shown to affect the phosphorylation of MAPK pathway proteins such as p38 and ERK1/2, which are involved in cell proliferation, differentiation, and apoptosis.[4][5]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies investigating the combination of **Celastrol** and cisplatin.



Table 1: In Vitro Cytotoxicity and Synergy in U-2OS Osteosarcoma Cells

| Treatment             | IC50 (48h) | Apoptosis Rate | Combination Index<br>(CI)               |
|-----------------------|------------|----------------|-----------------------------------------|
| Celastrol             | 2.6 μΜ     | 30.2 ± 2.3%    | 0.80 - 0.97 (for IC10<br>to IC70)[1][2] |
| Cisplatin             | 6.1 mg/L   | 25.1 ± 2.4%    |                                         |
| Celastrol + Cisplatin | N/A        | 43.0 ± 2.1%    | _                                       |
| Control               | N/A        | 7.9 ± 1.4%     |                                         |

Table 2: Protein Expression Changes in U-2OS Cells Treated with Celastrol and Cisplatin

| Protein      | Function                    | Effect of Combination |
|--------------|-----------------------------|-----------------------|
| Bax          | Pro-apoptotic               | Upregulated[1]        |
| Bcl-2        | Anti-apoptotic              | Downregulated[1]      |
| Cytochrome c | Apoptosis signaling         | Upregulated[1]        |
| Caspase-3    | Executioner caspase         | Upregulated[1]        |
| Caspase-9    | Initiator caspase           | Downregulated[1]      |
| PARP         | DNA repair, apoptosis       | Downregulated[1]      |
| GRP78        | ER stress marker            | Downregulated[1]      |
| СНОР         | ER stress-induced apoptosis | Upregulated[1]        |

## **Experimental Protocols**

Detailed methodologies for key experiments to assess the synergy between **Celastrol** and cisplatin are provided below.

## **Protocol 1: Cell Viability Assessment (MTT Assay)**



This protocol is used to determine the cytotoxic effects of **Celastrol** and cisplatin, both individually and in combination.

#### Materials:

- Cancer cell line of interest (e.g., U-2OS)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Celastrol (stock solution in DMSO)
- Cisplatin (stock solution in sterile water or saline)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **Celastrol** and cisplatin in complete medium.
- For combination treatment, prepare a fixed ratio of Celastrol and cisplatin based on their individual IC50 values.
- Remove the overnight culture medium from the cells and add 100 μL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.



- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.</li>

## Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

#### Materials:

- · Cancer cell line of interest
- 6-well plates
- Celastrol and Cisplatin
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and treat with Celastrol, cisplatin, or the combination for the desired time.
- Harvest the cells by trypsinization and wash them with cold PBS.



- Resuspend the cells in 1X Binding Buffer at a concentration of 1x10<sup>6</sup> cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

## **Protocol 3: Western Blotting for Protein Expression Analysis**

This protocol is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by the combination treatment.

#### Materials:

- Treated and untreated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-p38, etc.)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

### Procedure:



- Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein (20-40 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Synergistic apoptotic signaling pathways activated by **Celastrol** and Cisplatin.



### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: General experimental workflow for evaluating **Celastrol** and Cisplatin synergy.

## Conclusion

The combination of **Celastrol** and cisplatin represents a compelling therapeutic strategy that leverages synergistic mechanisms to enhance anti-cancer efficacy. The provided data and protocols offer a framework for researchers to further investigate and validate this combination in various cancer models. Future studies, including well-designed in vivo experiments and eventually clinical trials, are warranted to translate these promising preclinical findings into improved cancer therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Efficacy of celastrol combined with cisplatin in enhancing the apoptosis of U-2OS osteosarcoma cells via the mitochondrial and endoplasmic reticulum pathways of apoptosis -

### Methodological & Application





PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of celastrol combined with cisplatin in enhancing the apoptosis of U-2OS osteosarcoma cells via the mitochondrial and endoplasmic reticulum pathways of apoptosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Celastrol, a plant-derived triterpene, induces cisplatin-resistance nasopharyngeal carcinoma cancer cell apoptosis though ERK1/2 and p38 MAPK signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol ameliorates cisplatin nephrotoxicity by inhibiting NF-κB and improving mitochondrial function PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celastrol ameliorates cisplatin nephrotoxicity by inhibiting NF-κB and improving mitochondrial function PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol mediates autophagy and apoptosis via the ROS/JNK and Akt/mTOR signaling pathways in glioma cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Anti-Cancer Effects of Celastrol and Cisplatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#using-celastrol-in-combination-with-cisplatinfor-cancer-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com